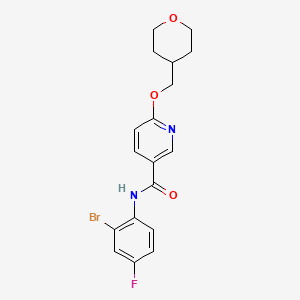
N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as BFPET, is a chemical compound that has been widely used in scientific research. It is a potent and selective PET radioligand that binds to the dopamine D3 receptor in the brain. BFPET has been used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders.
Scientific Research Applications
Synthetic Applications
The compound N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, due to its structural complexity, may have relevance in synthetic chemistry, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For example, similar structures have been synthesized for potential use in positron emission tomography (PET) imaging, as demonstrated by Katoch-Rouse and Horti (2003), who explored the feasibility of nucleophilic displacement reactions for the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Bioactivity and Medicinal Chemistry
Compounds with a nicotinamide core structure, similar to the one , often display a wide range of biological activities. For instance, the synthesis and evaluation of nicotinamide derivatives have led to discoveries in antiprotozoal activity, as shown by Ismail et al. (2003) in their study on furamidine analogues, which were found to exhibit significant activity against Trypanosoma and Plasmodium species (Ismail et al., 2003). Similarly, Ross (1967) reported on the antineoplastic activities of 6-substituted nicotinamides, indicating the potential therapeutic applications of such compounds in treating cancer (Ross, 1967).
Material Science and Corrosion Inhibition
In the realm of material science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, which could be of interest when considering the broader applications of this compound. Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid, highlighting the potential industrial applications of such compounds in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-15-9-14(20)2-3-16(15)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJLAVUPLAXYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)
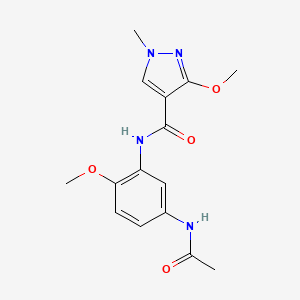
![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)

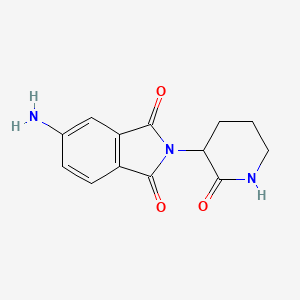
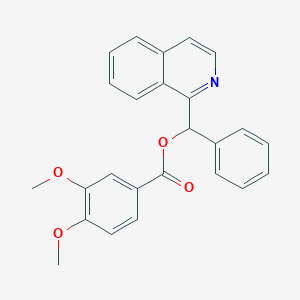
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)
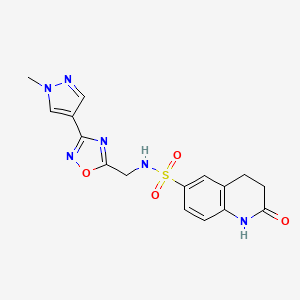

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)

